n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide
Description
n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methoxy group at position 4 and methyl groups at positions 3 and 5. The methanesulfonamide (-SO₂NH₂) group is attached to position 2 of the pyridine ring. This compound is structurally related to ligands used in asymmetric catalysis and intermediates in pharmaceutical synthesis, such as proton pump inhibitors (PPIs) like omeprazole .
Properties
Molecular Formula |
C9H14N2O3S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-6-5-10-9(11-15(4,12)13)7(2)8(6)14-3/h5H,1-4H3,(H,10,11) |
InChI Key |
WKYRQHDPMPSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the methanesulfonamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Omeprazole Sulphone (5-Methoxy-2-[[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole)
- Structural Differences :
Omeprazole sulphone shares the 4-methoxy-3,5-dimethylpyridin-2-yl moiety but incorporates a benzimidazole ring linked via a sulfonyl group. In contrast, the target compound lacks the benzimidazole system, featuring a simpler methanesulfonamide group directly attached to the pyridine . - Applications :
Omeprazole sulphone is a degradation product of omeprazole, a PPI used to suppress gastric acid secretion. The benzimidazole-sulfonyl structure is critical for binding to H+/K+ ATPase enzymes in parietal cells . - Analytical Methods :
Quantified via HPLC-UV at 302 nm, with modifications to resolve omeprazole, its sulphone, and internal standards like lansoprazole .
Ir-PSA Catalysts (e.g., Chloro[(S)-N-(1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-1-phenylethyl)methanesulfonamidato]iridium(III))
- Structural Differences :
These iridium complexes include the target compound’s pyridine-sulfonamide structure as part of a chiral ligand. Additional components include a pentamethylcyclopentadienyl-iridium center and a phenylethyl group, enabling asymmetric reductive amination . - Applications :
Used in synthesizing optically active amines, highlighting the sulfonamide-pyridine motif’s role in catalysis. The target compound may serve as a precursor or simplified model for such ligands .
RS 39604 (1-(4-Amino-5-chloro-2-(3,5-dimethoxyphenoxy)phenyl)-3-(1-(2-methylsulfonamido)piperidin-4-yl)propan-1-one Hydrochloride)
- Structural Differences: Shares a sulfonamide group but integrates it into a piperidine-containing scaffold with a chloro-substituted aromatic system. The pyridine ring in the target compound is replaced with a dimethoxyphenoxy group .
Comparative Data Table
Key Research Findings and Implications
Structural-Activity Relationships :
The 4-methoxy-3,5-dimethylpyridin-2-yl group is recurrent in PPIs and catalysts. Its electron-donating substituents enhance stability and binding interactions, as seen in omeprazole’s enzyme inhibition . The target compound’s lack of a benzimidazole or metal center limits direct pharmacological activity but preserves utility in synthesis .
Analytical Challenges : HPLC-UV methods optimized for omeprazole sulphone (detection at 302 nm) may require revalidation for the target compound due to differences in chromophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
